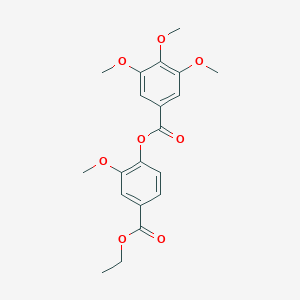![molecular formula C24H24N2O3 B309436 N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309436.png)
N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as DEAB, is a chemical compound that has been extensively studied in scientific research. DEAB is a small molecule inhibitor that has been shown to have potential applications in various fields of research, including cancer research, stem cell research, and developmental biology.
Applications De Recherche Scientifique
N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is overexpressed in many types of cancer cells. Inhibition of ALDH activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a potential candidate for combination therapy.
In stem cell research, this compound has been shown to inhibit the activity of ALDH in hematopoietic stem cells, leading to the enrichment of primitive hematopoietic stem cells. This compound has also been shown to inhibit the differentiation of embryonic stem cells into neural progenitor cells, making it a potential candidate for the maintenance of pluripotency in stem cells.
In developmental biology, this compound has been shown to inhibit the activity of retinoic acid synthesis enzymes, leading to the inhibition of retinoic acid signaling. This inhibition has been shown to affect the development of various organs and tissues, including the heart, limbs, and nervous system.
Mécanisme D'action
The mechanism of action of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide is primarily through the inhibition of ALDH activity. ALDH is an enzyme that is involved in the metabolism of many endogenous and exogenous compounds, including retinoids and aldehydes. Inhibition of ALDH activity by this compound leads to the accumulation of toxic metabolites, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different types of cells and tissues. In cancer cells, this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, this compound has been shown to enrich primitive hematopoietic stem cells and maintain pluripotency in embryonic stem cells. In developmental biology, this compound has been shown to affect the development of various organs and tissues, leading to abnormalities in limb and heart development.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in various fields of research. However, this compound also has some limitations. It may have off-target effects, leading to unintended consequences in experiments. It may also have limited efficacy in certain types of cells or tissues, requiring the use of alternative inhibitors.
Orientations Futures
There are several future directions for research on N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide. One possible direction is the development of more potent and selective inhibitors of ALDH activity. Another direction is the exploration of the use of this compound in combination therapy with other chemotherapeutic agents. Additionally, the effects of this compound on other signaling pathways and cellular processes should be further investigated to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with 4-(2,4-dimethylanilino)phenyl isocyanate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The chemical structure of this compound is shown below:
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-4-29-22-8-6-5-7-20(22)24(28)25-19-12-10-18(11-13-19)23(27)26-21-14-9-16(2)15-17(21)3/h5-15H,4H2,1-3H3,(H,25,28)(H,26,27) |
Clé InChI |
OETLIGCIOXVUQO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)